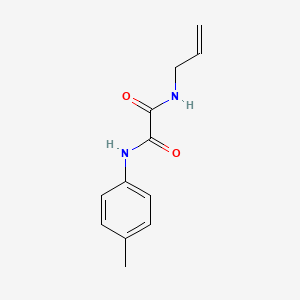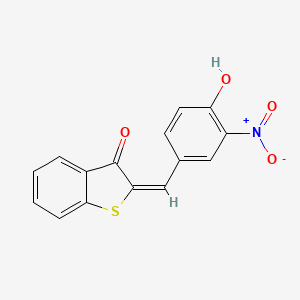
N-allyl-N'-(4-methylphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N'-(4-methylphenyl)ethanediamide (AMPA) is a compound that has gained significant attention in scientific research. It is a derivative of ethylenediamine and is used as a ligand in metal ion coordination chemistry. AMPA has also been studied for its biological properties and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-allyl-N'-(4-methylphenyl)ethanediamide is not fully understood. It is believed to exert its biological effects by chelating metal ions and reducing oxidative stress. N-allyl-N'-(4-methylphenyl)ethanediamide has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-allyl-N'-(4-methylphenyl)ethanediamide has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. N-allyl-N'-(4-methylphenyl)ethanediamide has also been shown to induce apoptosis, which is the programmed cell death of damaged or abnormal cells. Furthermore, N-allyl-N'-(4-methylphenyl)ethanediamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-allyl-N'-(4-methylphenyl)ethanediamide in lab experiments is its ability to chelate metal ions, which makes it a potential candidate for the treatment of metal ion-related diseases. Another advantage of using N-allyl-N'-(4-methylphenyl)ethanediamide is its ability to reduce oxidative stress and inflammation, which are involved in a range of diseases. However, one limitation of using N-allyl-N'-(4-methylphenyl)ethanediamide is its potential toxicity, which needs to be carefully evaluated in future studies.
Direcciones Futuras
There are several future directions for the study of N-allyl-N'-(4-methylphenyl)ethanediamide. One direction is to investigate the potential therapeutic applications of N-allyl-N'-(4-methylphenyl)ethanediamide in metal ion-related diseases such as Wilson's disease and Alzheimer's disease. Another direction is to investigate the potential use of N-allyl-N'-(4-methylphenyl)ethanediamide in cancer therapy. Furthermore, future studies should evaluate the safety and toxicity of N-allyl-N'-(4-methylphenyl)ethanediamide in animal models and human clinical trials.
Métodos De Síntesis
N-allyl-N'-(4-methylphenyl)ethanediamide can be synthesized by reacting 4-methylbenzaldehyde with allylamine in the presence of a catalyst such as sodium methoxide. This reaction yields N-allyl-4-methylbenzamide, which is then treated with ethylenediamine to obtain N-allyl-N'-(4-methylphenyl)ethanediamide. The purity of N-allyl-N'-(4-methylphenyl)ethanediamide can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-allyl-N'-(4-methylphenyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. N-allyl-N'-(4-methylphenyl)ethanediamide has also been studied for its ability to chelate metal ions, which makes it a potential candidate for the treatment of metal ion-related diseases such as Wilson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
N'-(4-methylphenyl)-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-8-13-11(15)12(16)14-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEAVTRIRJAQTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-N'-(prop-2-en-1-yl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5184295.png)
![N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5184308.png)

![3-[(4-benzyl-1-piperazinyl)carbonyl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5184320.png)
![6-({[3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5184323.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5184325.png)
![3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5184333.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5184341.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184364.png)

![7-{(3-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B5184379.png)
![2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide](/img/structure/B5184386.png)
![2-(3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5184394.png)
![N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5184401.png)